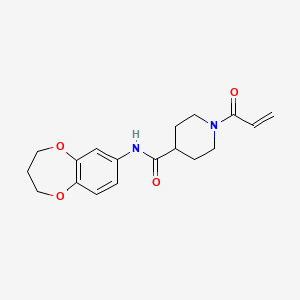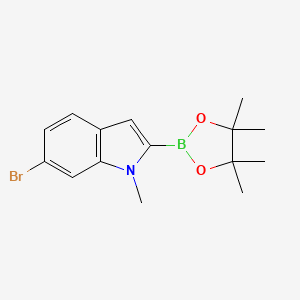
6-Bromo-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indole is a complex organic compound featuring an indole core substituted with bromine and a boronic acid derivative. This compound is of significant interest in organic synthesis, particularly in cross-coupling reactions.
Synthetic Routes and Reaction Conditions:
Bromination: The starting material, 1-methylindole, undergoes bromination to introduce the bromine atom at the 6-position.
Boronic Acid Derivative Formation: The indole derivative is then reacted with a boronic acid derivative, such as bis(pinacolato)diboron, under palladium-catalyzed conditions to form the boronic ester.
Industrial Production Methods: The industrial production of this compound involves large-scale bromination and subsequent boronic acid derivative formation. These processes are typically carried out in specialized chemical reactors under controlled conditions to ensure high yield and purity.
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: It can undergo oxidation to form the corresponding indole oxide or reduction to remove the bromine atom.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, and a base like potassium carbonate are typically used.
Oxidation: Common oxidizing agents include hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents like hydrogen gas or zinc can be employed.
Major Products Formed:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Indole oxide derivatives.
Reduction: 1-methylindole derivatives.
科学研究应用
Chemistry: This compound is widely used in organic synthesis, particularly in cross-coupling reactions to create complex organic molecules. Biology: Indole derivatives are known for their biological activity, including antiviral, anti-inflammatory, and anticancer properties. Medicine: Industry: Utilized in the synthesis of materials and chemicals with specific properties.
作用机制
The compound exerts its effects through its ability to participate in cross-coupling reactions, forming carbon-carbon bonds. The boronic acid derivative facilitates the formation of these bonds under mild conditions, making it a valuable tool in organic synthesis.
Molecular Targets and Pathways Involved:
Suzuki-Miyaura Coupling: The reaction targets the formation of biaryl compounds, which are important in the synthesis of pharmaceuticals and materials.
相似化合物的比较
6-Bromoindole: Lacks the boronic acid derivative.
1-Methylindole: Lacks the bromine atom and boronic acid derivative.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-ylbenzene: Similar boronic acid derivative but lacks the indole core.
Uniqueness: 6-Bromo-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indole is unique due to its combination of an indole core, bromine atom, and boronic acid derivative, making it highly versatile in organic synthesis.
属性
IUPAC Name |
6-bromo-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BBrNO2/c1-14(2)15(3,4)20-16(19-14)13-8-10-6-7-11(17)9-12(10)18(13)5/h6-9H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLOKIUPSPWQDAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2C)C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BBrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[3-phenyl-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B2947406.png)
![3-oxo-N-(4-sulfamoylphenethyl)-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2947408.png)
![(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-(m-tolyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2947409.png)
![2-Chloro-N-[3-[ethyl(methylsulfonyl)amino]propyl]-4-fluoropyridine-3-carboxamide](/img/structure/B2947413.png)
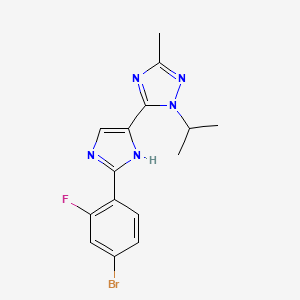
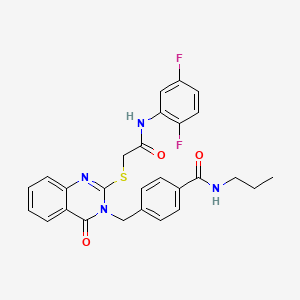
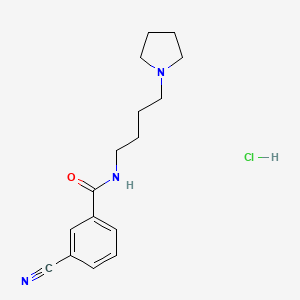
![N'-(3,4-difluorophenyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}ethanediamide](/img/structure/B2947418.png)

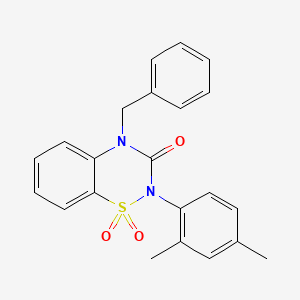
![2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2947422.png)
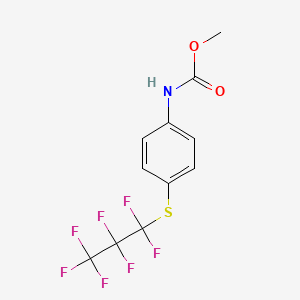
![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methanesulfonylbenzamide](/img/structure/B2947425.png)
